(3-{(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyltetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid
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Overview
Description
2-(3-{[(5Z)-1-(2-METHOXYETHYL)-2,4,6-TRIOXO-3-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID is a complex organic compound that features a unique structure combining indole, diazinane, and acetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5Z)-1-(2-METHOXYETHYL)-2,4,6-TRIOXO-3-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID typically involves multi-step organic reactionsThe final step involves the attachment of the acetic acid group under controlled conditions to ensure the integrity of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(5Z)-1-(2-METHOXYETHYL)-2,4,6-TRIOXO-3-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(3-{[(5Z)-1-(2-METHOXYETHYL)-2,4,6-TRIOXO-3-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-{[(5Z)-1-(2-METHOXYETHYL)-2,4,6-TRIOXO-3-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Diazinane derivatives: Compounds with similar diazinane moieties but different functional groups.
Acetic acid derivatives: Compounds with acetic acid groups attached to different organic frameworks.
Uniqueness
2-(3-{[(5Z)-1-(2-METHOXYETHYL)-2,4,6-TRIOXO-3-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID is unique due to its combination of indole, diazinane, and acetic acid moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H21N3O6 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[3-[(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyl-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C24H21N3O6/c1-33-12-11-26-22(30)19(23(31)27(24(26)32)17-7-3-2-4-8-17)13-16-14-25(15-21(28)29)20-10-6-5-9-18(16)20/h2-10,13-14H,11-12,15H2,1H3,(H,28,29)/b19-13- |
InChI Key |
NFXUOYIOFGEQNP-UYRXBGFRSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)O)/C(=O)N(C1=O)C4=CC=CC=C4 |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)O)C(=O)N(C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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